Cas no 931-59-9 (Phenylsulfenyl Chloride)

Phenylsulfenyl Chloride structure
Phenylsulfenyl Chloride structure
Phenylsulfenyl Chloride
931-59-9
C6H5ClS
144.621899366379
804005
11008040

Phenylsulfenyl Chloride Properties

Names and Identifiers

    • Benzenesulfenylchloride
    • phenyl thiohypochlorite
    • Phenylchloro sulfide
    • Phenylsulfenylchloride
    • Phenyl-sulfoniumylidene Chloride
    • thiohypochlorous acid phenyl ester
    • Phenylsulphenyl chloride
    • Benzenesulfenyl chloride
    • Phenyl chloro sulfide
    • Phenylsulfenyl chloride
    • (Chlorosulfanyl)benzene
    • (Chlorothio)benzene
    • Benzene, (chlorothio)-
    • J-523958
    • DB-321394
    • SCHEMBL397524
    • (PHENYLSULFANYL)CHLORANE
    • 931-59-9
    • benzene sulfenyl chloride
    • phenyl sulfenyl chloride
    • DTXSID60451599
    • DTXCID90402418
    • +Expand
    • MFCD11850482
    • JWUKZUIGOJBEPC-UHFFFAOYSA-N
    • 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
    • ClSC1C=CC=CC=1

Computed Properties

  • 143.98000
  • 0
  • 0
  • 1
  • 143.9800490g/mol
  • 8
  • 59.5
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.8
  • nothing
  • 0
  • 25.3Ų

Experimental Properties

  • 2.93250
  • 25.30000
  • 262 ºC
  • 44 °C
  • 110 ºC
  • Dark red hygroscopic oily liquid
  • 1.25

Phenylsulfenyl Chloride Security Information

Phenylsulfenyl Chloride Customs Data

  • 2930909090
  • China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Phenylsulfenyl Chloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Aaron
AR00GV6N-1g
Phenylsulfenylchloride
931-59-9 98%
1g
$7.00
TRC
P296045-10mg
Phenylsulfenyl Chloride
931-59-9
10mg
$69.00 2023-05-17

Phenylsulfenyl Chloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium hypochlorite Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, 0 °C
Reference
Safe and practical ex-situ chlorination of electronically diverse π-systems
Aguilar, Glen C.; Lis, Patrycja A. ; Wise, Dan E. ; Martinez, Jenny S.; Parasram, Marvin, Tetrahedron Letters, 2023, 124,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C
Reference
Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural Products
Feilner, Julian M. ; Plangger, Immanuel ; Wurst, Klaus; Magauer, Thomas, Chemistry - A European Journal, 2021, 27(48), 12410-12421

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Benzenesulfenyl chloride
Zelcans, Gunars; Hutton, Thomas K.; Rios, Ramon; Shibata, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Pentane ;  1 h, rt
Reference
The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II)
Jarboe, Stephen G.; Terrazas, Michael S.; Beak, Peter, Journal of Organic Chemistry, 2008, 73(24), 9627-9632

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
Reference
Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures
Gretzke, Dirk, 1998, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenates
Denney, Donald B.; Denney, Dorothy Z.; Gavrilovic, Dragan M., Phosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivatives
Garratt, Dennis G.; Ryan, M. Dominic; Kabo, Ann, Canadian Journal of Chemistry, 1980, 58(22), 2329-39

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Iodobenzene dichloride Solvents: Dichloromethane ;  20 min, rt
Reference
Method for synthesizing aryl sulfenyl/selenenyl chloride
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C
Reference
Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides
Iwasaki, Masayuki; Fujii, Tomoya; Yamamoto, Arisa; Nakajima, Kiyohiko; Nishihara, Yasushi, Chemistry - An Asian Journal, 2014, 9(1), 58-62

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthase
Li, Zai-Shun; Wang, Wei-Min; Lu, Wei; Niu, Cong-Wei; Li, Yong-Hong; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  cooled; 1 h, cooled
Reference
Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Reference
Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl Disulfides
Shang, Jun; Wang, Wei-Min; Li, Yong-Hong; Song, Hai-Bin; Li, Zheng-Ming; et al, Journal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C
Reference
In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles
Lei, Xiaofang; Wang, Yuanyuan; Fan, Erkang; Sun, Zhihua, Organic Letters, 2019, 21(5), 1484-1487

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides
Stepanov, B. I.; Rodionov, V. Ya.; Chibisova, T. A.; Yagodina, L. A.; Stankevich, A. D., Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Benzene ;  15 min, 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C
Reference
Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivators
McCune, Christopher D.; Beio, Matthew L.; Sturdivant, Jill M.; de la Salud-Bea, Roberto; Darnell, Brendan M.; et al, Journal of the American Chemical Society, 2017, 139(40), 14077-14089

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides
Meinhold, H.; Muehlstaedt, M.; Muslih, R. M., Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ;  0.5 h, 0 °C; 0 °C → rt; 1 h, rt
Reference
Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of Oxindoles
Li, Yuye; Shi, Yi; Huang, Zhong-Xing; Wu, Xin-Hu; Xu, Peng-Fei; et al, Organic Letters, 2011, 13(5), 1210-1213

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ;  3 h, < 20 °C; 2 - 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Preparation and characterization of o- or p-phenylthio substituted phenol compounds
Feng, Baicheng; Yu, Fanuan; Li, Peipei, Qingdao Keji Daxue Xuebao, 2010, 31(3), 231-233

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ;  3 h, < 20 °C; 2 h, < 20 °C
Reference
Method for preparation of substituted diphenyl sulfide via Friedel-Crafts reaction
, China, , ,

Phenylsulfenyl Chloride Raw materials

Phenylsulfenyl Chloride Preparation Products

Phenylsulfenyl Chloride Suppliers

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Phenylsulfenyl Chloride Related Literature

  • 1. Isotopically labelled geometric isomers of vinyl groups: reconstructive synthesis of (Z)- and (E)-[7′-2H]rotenone
    Leslie Crombie,Stephen J. Pegg,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1789
  • 2. Intramolecular Diels–Alder reactions of 1-phenylsulfonylalka-1,2,(ω???3),(ω???1)-tetraenes
    James R. Bull,Richard Gordon,Roger Hunter J. Chem. Soc. Perkin Trans. 1 2000 3129
  • 3. Mechanism and stereochemistry of the enzyme-catalysed formation of a 2,2-dimethylchromene ring from a prenylated phenol: conversion of rot-2′-enonic acid into deguelin by deguelin cyclase
    Prabha Bhandari,Leslie Crombie,Mark F. Harper,John T. Rossiter,Mark Sanders,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1685
  • 4. Highly functionalised methylenecyclopropanes from cyclopropenes
    Mark S. Baird,M. Fiona Shortt,Helmi H. Hussain,Juma'a R. Al Dulayymi J. Chem. Soc. Perkin Trans. 1 1993 1945
  • 5. Tandem conjugate addition of silylcuprate and benzenesulfenyl chloride to unsaturated esters: stereoselective preparation of anti-3-dimethylphenylsilyl-2-phenylthio aldehydes
    María-Jesús Villa,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1994 1569
  • 6. Mechanism and stereochemistry of the enzyme-catalysed formation of a 2,2-dimethylchromene ring from a prenylated phenol: conversion of rot-2′-enonic acid into deguelin by deguelin cyclase
    Prabha Bhandari,Leslie Crombie,Mark F. Harper,John T. Rossiter,Mark Sanders,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1685
  • 7. Intramolecular cyclization to 1-phenyl-1-benzothiophenium salts by electrophilic addition of o-(phenylsulfanyl)phenylalkynes
    Tsugio Kitamura,Tatsuya Takachi,Masa-Aki Miyaji,Hironobu Kawasato,Hiroshi Taniguchi J. Chem. Soc. Perkin Trans. 1 1994 1907
  • 8. Synthesis and structures of pyrroles fused with rigid bicyclic ring systems at β-positions
    Hidemitsu Uno,Satoshi Ito,Mitsuo Wada,Hikaru Watanabe,Miho Nagai,Akiko Hayashi,Takashi Murashima,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2000 4347
  • 9. Synthesis and application of sialic acid-containing building blocks for glycopeptide libraries.1 Establishing glycosylation conditions
    Koen M. Halkes,Phaedria M. St. Hilaire,Anita M. Jansson,Charlotte H. Gotfredsen,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2000 2127
  • 10. Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketone
    Rune Johannesen,Tore Benneche J. Chem. Soc. Perkin Trans. 1 2000 2677
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